molecular formula C9H11O3PS2 B1348325 Dimethyl 1,3-Benzodithiol-2-ylphosphonate CAS No. 62217-35-0

Dimethyl 1,3-Benzodithiol-2-ylphosphonate

Cat. No. B1348325
CAS RN: 62217-35-0
M. Wt: 262.3 g/mol
InChI Key: VKVOUPYVLWQXLB-UHFFFAOYSA-N
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Scientific Research Applications

Structural Analysis

The molecular structure of Dimethyl 1,3-Benzodithiol-2-ylphosphonate analogs has been studied, revealing strong intramolecular interactions and hydrogen bonding, contributing to the understanding of its chemical properties (Bourne, Modro, & Modro, 1995).

Synthesis and Reactions

This compound is involved in various synthesis reactions. For instance, it is used in the preparation of 2,2'-bis(1,3dithiole) donors, and in the Wittig-Horner reaction to produce benzodithiafulvalenes and other derivatives, showing its versatility in organic synthesis (Effenberger, Baumgartner, & Kühlwein, 1989).

Organic Electronics

In the field of organic electronics, Dimethyl 1,3-Benzodithiol-2-ylphosphonate derivatives are synthesized for their use in creating organic metals and semiconductors. Their redox chemistry is particularly significant for developing new electronic materials (Moore & Bryce, 1991).

Chemical Reactions

It plays a role in various chemical reactions such as cyclisation reactions of benzoylphosphonates and reactions involving carbene intermediates, highlighting its utility in complex organic synthesis processes (Griffiths, Harris, & Whitehead, 1997).

Functional Dyes

This compound is also used in synthesizing functional dyes, particularly for carbonless duplicating systems. It has shown potential in developing dyes with good fastness to light and other desirable properties (Horiike, Kondo, Kwon, & Kuroki, 1985).

Safety And Hazards

While specific safety and hazard information for Dimethyl 1,3-Benzodithiol-2-ylphosphonate is not available, general safety measures for handling chemicals should be followed. This includes avoiding contact with skin, eyes, or clothing, avoiding ingestion and inhalation, and using personal protective equipment89.


Future Directions

The future directions for the use and study of Dimethyl 1,3-Benzodithiol-2-ylphosphonate are not explicitly mentioned in the retrieved data. However, given its chemical structure and properties, it could potentially be used in various fields such as materials science and synthetic chemistry12.


Please note that this information is based on the available data and there might be more recent studies or data not included in this analysis. Always refer to the most recent and reliable sources when studying or working with chemical compounds.


properties

IUPAC Name

2-dimethoxyphosphoryl-1,3-benzodithiole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11O3PS2/c1-11-13(10,12-2)9-14-7-5-3-4-6-8(7)15-9/h3-6,9H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKVOUPYVLWQXLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COP(=O)(C1SC2=CC=CC=C2S1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11O3PS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70328006
Record name Dimethyl 1,3-Benzodithiol-2-ylphosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70328006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dimethyl 1,3-Benzodithiol-2-ylphosphonate

CAS RN

62217-35-0
Record name Dimethyl 1,3-Benzodithiol-2-ylphosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70328006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
Y Kumar, MA Palluruthiyil, P Iniyavan, H Ila - Tetrahedron Letters, 2022 - Elsevier
An efficient one-pot, three-component synthesis of novel push–pull 1,3-benzodithiol-2-ylidenes, involving reaction of active methylene compounds with CS 2 in the presence of NaH as …
Number of citations: 0 www.sciencedirect.com
Y Hattori, T Maejima, Y Sawae, J Kitai… - … A European Journal, 2020 - Wiley Online Library
The cyclization reaction of diarylethenes having an azulene ring occurs only via higher excited states. Novel diarylethenes having an azulene ring with a strong donor or acceptor were …
S Zürcher, J Petrig, M Perseghini… - Helvetica chimica …, 1999 - Wiley Online Library
New hexamethylated ferrocene derivatives containing thioether moieties (1,1′‐bis[(tert‐butyl)thio]‐2,2′,3,3′,4,4′‐hexamethylferrocene (3a,b)) or fused S‐heteropolycyclic …
Number of citations: 16 onlinelibrary.wiley.com
AAO Sarhan, C Bolm - Synthesis, 2009 - thieme-connect.com
A new method for the synthesis of π-extended tetrathiafulvalenes was developed. The protocol is based on the exposure of 1, 4-dithiafulvenes to sunlight or UV light at ambient …
Number of citations: 9 www.thieme-connect.com
N Inamoto - Heteroatom Chemistry: An International Journal of …, 2001 - Wiley Online Library
The major studies of my laboratory on heteroatom chemistry are briefly outlined and include the following topics: (1) novel radical reactions to kinetic stabilization of organosulfur and …
Number of citations: 10 onlinelibrary.wiley.com

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